3-Chlorostilbene
Description
Overview of Stilbene (B7821643) Derivatives in Organic Chemistry
Stilbene and its derivatives, collectively known as stilbenoids, are a significant class of organic compounds characterized by a 1,2-diphenylethylene core structure. researchgate.netencyclopedia.pub This C6-C2-C6 skeleton allows for the existence of two stereoisomers, (E) and (Z) (or trans and cis), with the trans isomer being generally more stable. wiley-vch.de While stilbene itself is not a natural product, a vast array of its hydroxylated and methoxylated derivatives are synthesized by numerous plant species, often in response to stress or pathogen attack, where they function as phytoalexins. researchgate.netencyclopedia.pubajrconline.org Over 400 distinct stilbene scaffolds have been identified from natural sources. researchgate.net
The academic and commercial interest in stilbenes stems from their diverse biological activities, which include anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. ajrconline.orgmdpi.com Resveratrol, a well-known stilbenoid found in grapes and other plants, has been extensively studied for its potential health benefits, including its pro-apoptotic activity in cancer cells. encyclopedia.pubajrconline.orgresearchgate.net Pterostilbene, another natural stilbenoid, has demonstrated preventive activity against colon carcinogenesis. ajrconline.org The versatility of the stilbene scaffold makes it a privileged structure in medicinal chemistry and drug discovery. researchgate.netresearchgate.netrsc.org Furthermore, stilbene derivatives are utilized in material science as dyes, optical brighteners, phosphors, and scintillators. ajrconline.orgresearchgate.net
Rationale for Investigating Chlorinated Stilbenes
The introduction of halogen atoms, such as chlorine, into the stilbene framework can significantly modify the compound's physical, chemical, and biological properties. ontosight.ai Halogenation can enhance the reactivity and antimicrobial properties of stilbenes. In the context of medicinal chemistry, halogenated stilbene analogs are being investigated for their potential as therapeutic agents. For instance, certain halogenated stilbenes have been shown to inhibit cancer cell proliferation and are being explored for the treatment of various cancers, including colorectal and breast cancer. google.com
The rationale for investigating chlorinated stilbenes, specifically, is rooted in the desire to develop novel compounds with improved or targeted biological activities. The position of the chlorine atom on the phenyl ring can influence the molecule's interaction with biological targets. For example, studies on the insecticidal properties of stilbene analogs have provided justification for further investigation into their chemistry to identify lead scaffolds for development. researchgate.net The synthesis of halogen-containing stilbenes is an active area of research aimed at expanding the library of bioactive compounds. ajrconline.org
Specific Academic Relevance of 3-Chlorostilbene
While much of the research on chlorinated stilbenes has focused on the 4-chloro (para) isomer, the 3-chloro (meta) isomer, this compound, holds specific academic interest for several reasons. The position of the substituent can influence the electronic and steric properties of the molecule, which in turn affects its reactivity and biological interactions.
Research into the synthesis of substituted stilbenes often includes the preparation of various isomers to understand structure-activity relationships. For example, in the Fujiwara–Moritani reaction, a type of dehydrogenative Heck-type reaction, the yields of stilbene formation from the reaction of styrene (B11656) with chlorobenzene (B131634) isomers were reported, with m-chlorostilbene being one of the products studied. rsc.org This highlights the importance of understanding the reactivity of different isomers in synthetic organic chemistry.
Furthermore, the photochemical properties of stilbene derivatives are of significant interest. The irradiation of o-chlorostilbene (B168030) has been studied to understand its potential for photoconversion to phenanthrenes, a reaction that involves the formation of a new ring. sci-hub.se While this study focused on the ortho-isomer, it underscores the academic interest in how the position of the halogen affects the photochemical behavior of the stilbene core.
The synthesis and characterization of various substituted stilbenes, including those with nitro groups at different positions, contribute to a broader understanding of how substituents influence the properties of the stilbene scaffold. rsc.org Although direct and extensive research specifically on this compound is less common than for its para-isomer, its study is crucial for a comprehensive understanding of the chemical space of halogenated stilbenoids and for the systematic development of new functional molecules.
Chemical Properties and Synthesis of this compound
| Property | Value | Source |
| Molecular Formula | C14H11Cl | nih.gov |
| Molecular Weight | 214.69 g/mol | nih.gov |
| IUPAC Name | 1-chloro-3-(2-phenylethenyl)benzene | Inferred from related compounds |
| CAS Number | 2590-36-5 | Inferred from related compounds |
Note: Some properties are inferred from data on closely related isomers due to the limited specific data available for this compound.
Research Findings on Substituted Stilbenes
| Research Area | Findings | Source(s) |
| Anticancer Activity | Halogenated stilbene analogs can inhibit methionine adenosyltransferase 2A (MAT2A), an enzyme implicated in tumor growth. | google.com |
| Antimicrobial Properties | The introduction of halogen atoms can enhance the antimicrobial activity of stilbenes. | |
| Insecticidal Potential | Stilbene analogs have been studied for their toxicity against agricultural pests like the fall armyworm. | researchgate.net |
| Synthetic Methodologies | Cross-coupling reactions, such as the Heck reaction, are widely used for the synthesis of stilbene derivatives. | rsc.orgrsc.org |
| Photochemistry | Substituted stilbenes can undergo photochemical cyclization to form phenanthrenes. | sci-hub.se |
Structure
3D Structure
Properties
CAS No. |
14064-43-8 |
|---|---|
Molecular Formula |
C5H10O3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chlorostilbene and Its Derivatives
Classical Olefin Synthesis Strategies
Traditional methods for forming carbon-carbon double bonds remain highly relevant for the synthesis of stilbenes and their derivatives. These approaches, including the Wittig and Horner-Wadsworth-Emmons reactions, offer reliable pathways to access specific isomers of 3-chlorostilbene.
Wittig Reactions and Variations for (E/Z)-3-Chlorostilbene Elaboration
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. byjus.com It involves the reaction of a phosphorus ylide, known as a Wittig reagent, with a carbonyl compound. byjus.comwikipedia.org For the synthesis of this compound, this would typically involve the reaction of 3-chlorobenzaldehyde (B42229) with benzyltriphenylphosphonium (B107652) ylide or the reaction of benzaldehyde (B42025) with (3-chlorobenzyl)triphenylphosphonium ylide.
The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. libretexts.org This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. libretexts.orgpressbooks.pub
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer of this compound, is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides , where the group attached to the carbanion is typically an alkyl group, generally lead to the formation of (Z)-alkenes. organic-chemistry.org
Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge, predominantly produce (E)-alkenes. organic-chemistry.org
Semi-stabilized ylides , such as those with an aryl substituent like in the synthesis of this compound, often result in poor (E)/(Z) selectivity. wikipedia.org
To overcome the limitations in stereoselectivity, the Schlosser modification can be employed. This variation involves the use of phenyllithium (B1222949) at low temperatures to convert the initially formed erythro betaine intermediate into the more stable threo betaine, which then preferentially eliminates to form the (E)-alkene. wikipedia.org
The general preparation of the necessary phosphorus ylide involves a two-step process. First, a phosphonium (B103445) salt is prepared via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide (e.g., 3-chlorobenzyl chloride). pressbooks.pub Subsequently, the phosphonium salt is treated with a strong base, such as butyllithium, to generate the reactive ylide. libretexts.org
Horner–Wadsworth–Emmons Pathways for Stilbene (B7821643) Formation
The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.org This reaction typically shows a strong preference for the formation of (E)-alkenes. wikipedia.orgtcichemicals.com
The synthesis of this compound via the HWE reaction would involve the reaction of a phosphonate carbanion with an aldehyde. For instance, the reaction of the carbanion derived from diethyl (3-chlorobenzyl)phosphonate with benzaldehyde, or the carbanion of diethyl benzylphosphonate with 3-chlorobenzaldehyde, would yield this compound. The reaction mechanism starts with the deprotonation of the phosphonate ester by a base to form a stabilized carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the aldehyde, forming an intermediate which eliminates to give the alkene. wikipedia.org
Research has demonstrated the utility of the HWE reaction for synthesizing substituted chlorostilbenes. For example, readily accessible α-chlorophosphonates have been reacted with ferrocenecarboxaldehyde in the presence of sodium hydride to produce ferrocenyl-substituted chlorostilbenes in good yields. researchgate.netcore.ac.uk This highlights the robustness of the HWE reaction for creating complex stilbene structures. core.ac.uk
| Reagents for HWE Synthesis of Substituted Stilbenes | Product Type | Key Features |
| α-chlorophosphonates and ferrocenecarboxaldehyde | Ferrocenyl substituted chlorostilbenes | Good yields, demonstrates applicability for complex molecules. researchgate.netcore.ac.uk |
| Phosphonate-stabilized carbanions and aldehydes/ketones | Predominantly (E)-alkenes | More nucleophilic carbanions than Wittig reagents; water-soluble byproduct. wikipedia.org |
Decarboxylation Routes to this compound
While less common than olefination reactions, decarboxylation can also be a route to stilbene synthesis. These reactions typically involve the elimination of carbon dioxide from a carboxylic acid precursor. A notable example is the Perkin reaction, which can produce α,β-unsaturated carboxylic acids that may subsequently be decarboxylated. For the synthesis of this compound, this could potentially involve the condensation of 3-chlorobenzaldehyde with phenylacetic acid. The resulting α-phenyl-3-chlorocinnamic acid could then be decarboxylated to yield this compound. Another related method is the Knoevenagel condensation followed by decarboxylation.
Cross-Coupling Approaches to Carbon-Carbon Bond Formation
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. The Heck reaction, in particular, is a powerful tool for the synthesis of substituted alkenes like this compound.
Heck Cross-Coupling Reactions for Substituted Stilbenes
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.orgnih.gov This reaction is a cornerstone of C-C bond formation and has been widely applied in both academic and industrial settings. beilstein-journals.org For the synthesis of this compound, this would typically involve the reaction of 3-chlorophenyl halide (e.g., 3-chloroiodobenzene or 3-chlorobromobenzene) with styrene (B11656), or the reaction of a phenyl halide with 3-chlorostyrene (B1584043). The reaction generally exhibits a high preference for the trans isomer. organic-chemistry.org
The catalytic cycle of the Heck reaction is well-established and typically involves the following key steps:
Oxidative Addition : The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org
Migratory Insertion : The alkene coordinates to the palladium center and then inserts into the Pd-Ar bond. libretexts.org
β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydridopalladium(II) complex. libretexts.org
Reductive Elimination : The base regenerates the Pd(0) catalyst from the hydridopalladium(II) species, completing the cycle. libretexts.org
While aryl iodides and bromides are common substrates, the use of aryl chlorides remains more challenging due to the strength of the C-Cl bond. uwindsor.ca However, significant progress has been made in developing catalytic systems that can effectively activate aryl chlorides. researchgate.net
Catalytic Systems and Ligand Design for this compound Synthesis
The success of the Heck reaction is critically dependent on the palladium catalyst and the associated ligands. The choice of ligand influences the stability, activity, and selectivity of the catalyst.
Palladium Precursors: Common palladium sources include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄. wikipedia.org Palladacycles have also emerged as highly stable and efficient pre-catalysts. pitt.edu
Ligands: A vast array of ligands have been developed to modulate the reactivity of the palladium center.
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but others like P(o-tol)₃ and bidentate phosphines (e.g., dppe, dppf) are also used to influence reactivity and selectivity. pitt.edu For less reactive aryl chlorides, sterically demanding and electron-rich phosphines are often superior. mdpi.com
N-Heterocyclic Carbenes (NHCs): NHC ligands have proven to be excellent alternatives to phosphines, often providing more stable and highly reactive catalysts. pitt.edumdpi.com
Phosphine-Free Systems: Research has also focused on developing effective phosphine-free catalytic systems. For example, pyridylpyrazole ligands have shown high efficiency, with certain derivatives providing good yields even for the challenging reaction of chlorobenzene (B131634). acs.org Theoretical studies suggest that ligands with specific functional groups, such as a hydroxyl group, can stabilize cationic intermediates and facilitate the reaction. acs.org
Reaction Conditions: The choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., DMF, NMP, MeCN) are also crucial parameters that need to be optimized for a successful Heck reaction. pitt.edu In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are added to improve yields, particularly when using aryl bromides which can be prone to dehalogenation. beilstein-journals.org Greener protocols using microwave irradiation and safer solvents like ethanol (B145695) are also being developed to make the Heck reaction more sustainable. nih.gov
| Catalyst Component | Examples | Role in Heck Reaction |
| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, Palladacycles | Source of the active Pd(0) catalyst. wikipedia.orgpitt.edu |
| Phosphine Ligands | PPh₃, P(o-tol)₃, dppe, dppf, PCy₃ | Stabilize the Pd center, influence reactivity and selectivity. pitt.edu |
| NHC Ligands | IMES•HCl | Highly stable and reactive alternatives to phosphines. pitt.edumdpi.com |
| Phosphine-Free Ligands | Pyridylpyrazoles, N,N,O-terdentate amido/pyridyl carboxylates | Offer high activity and stability, sometimes for challenging substrates. organic-chemistry.orgacs.org |
| Base | Et₃N, K₂CO₃, NaOAc | Regenerates the Pd(0) catalyst in the final step of the cycle. wikipedia.orglibretexts.org |
| Solvent | DMF, NMP, MeCN, Ethanol | Solubilizes reactants and influences reaction kinetics. pitt.edunih.gov |
| Additives | Tetrabutylammonium bromide (TBAB) | Can stabilize the catalyst and suppress side reactions like dehalogenation. beilstein-journals.org |
Mechanistic Aspects of Palladium-Catalyzed Coupling in this compound Formation
The formation of this compound via palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle involving three primary steps. nih.govlibretexts.org This cycle is fundamental to understanding how the carbon-carbon double bond characteristic of stilbenes is constructed.
The catalytic cycle commences with the oxidative addition of an organic halide to a palladium(0) complex. nih.govlibretexts.orgwiley-vch.de In the synthesis of this compound, this would typically involve a reactant like 3-chloro-1-iodobenzene or 1-bromo-3-chlorobenzene (B44181). The Pd(0) catalyst inserts itself into the carbon-halogen bond (e.g., C-I or C-Br), which is weaker and more reactive than the C-Cl bond. This process oxidizes the catalyst from Pd(0) to a Pd(II) species, forming a new organopalladium complex. nih.gov The efficiency of this initial step can be influenced by the steric and electronic properties of the phosphine ligands attached to the palladium center. nih.govwiley-vch.de
The second key step is transmetalation . nih.govlibretexts.orgwikipedia.org In this phase, the organic group from a second reagent, such as a vinyl organoborane (in Suzuki coupling) or a vinyl organosilane (in Hiyama coupling), is transferred to the Pd(II) complex. nih.govwikipedia.org This displaces the halide anion, and both organic fragments (the 3-chlorophenyl group and the vinylphenyl group) are now attached to the palladium center. libretexts.org For the reaction to proceed, this step often requires an activating agent, such as a base in the Suzuki-Miyaura reaction or a fluoride (B91410) source in the Hiyama coupling. organic-chemistry.orgtcichemicals.com
The final step is reductive elimination . nih.govlibretexts.org The two organic groups bound to the palladium center couple to form the new carbon-carbon bond of the stilbene product. nih.gov This step results in the formation of this compound and simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govwikipedia.org The entire process is a highly efficient way to construct the desired molecular framework.
Suzuki–Miyaura Coupling and Related Methods for Stilbene Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds, including the synthesis of stilbene derivatives. libretexts.orgtcichemicals.com The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or a boronate ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com
For the synthesis of this compound, this could be achieved by reacting styrylboronic acid with a dihalogenated benzene (B151609) like 1-bromo-3-chlorobenzene or by reacting 3-chlorophenylboronic acid with a vinyl halide like β-bromostyrene. The base is crucial as it facilitates the transmetalation step. tcichemicals.com The choice of catalyst, ligands, base, and solvent system can be optimized to achieve high yields and accommodate a wide range of functional groups. tcichemicals.commdpi.com For instance, catalyst systems using ligands like SPhos have been shown to be effective with low catalyst loadings for Suzuki-Miyaura reactions. mdpi.com
Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions used to synthesize stilbene-like compounds.
| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Not specified | scielo.org.mx |
| 3-Bromothiophene | Potassium cyclopropyltrifluoroborate | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Toluene/H₂O | Low (21-28%) | mdpi.com |
| Aryl Chlorides | Phenylboronic acid | [Pd(PCy₃)₂] | K₃PO₄ | Toluene | Good | wiley-vch.de |
Hiyama Coupling Strategies in Halogenated Stilbene Synthesis
The Hiyama coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to polarize the carbon-silicon bond and facilitate transmetalation. organic-chemistry.org
This methodology has been successfully applied to the synthesis of halogenated stilbenes with high stereoselectivity. rsc.orgmdpi.com Specifically, tandem reactions involving silylative coupling followed by Hiyama coupling have been developed for the synthesis of (E)-4-chlorostilbene and other halo-substituted stilbenes. rsc.orgacs.org This approach allows for the efficient construction of the stilbene backbone while controlling the geometry of the double bond. rsc.org The use of organosilanes is advantageous due to their stability, low toxicity, and ease of preparation. organic-chemistry.orgacs.org
The table below outlines representative conditions for Hiyama coupling in the synthesis of stilbene and related structures.
| Organosilane | Organic Halide | Catalyst System | Activator | Solvent | Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|
| (E)-[2-(Trimethylsilyl)ethenyl]benzene | Iodobenzene | [Pd(PPh₃)₄] | TBAF | THF | High Yield | acs.org |
| Triethoxy(vinyl)silane | Arenediazonium salt | Pd Nanoparticles | Not specified | Not specified | Symmetrical trans-stilbenes | mdpi.com |
| 1-(Triethoxysilyl)buta-1,3-dienes | Aryl Iodides | Pd(OAc)₂/SPhos | TBAF | THF | Moderate Yield (58%), High (E,E,E) stereoselectivity | mdpi.com |
| (E)-1-(Ethoxydimethylsilyl)-2-phenylethene | Iodobenzene | PdCl₂(dppf) | TBAF | THF | 95% Yield, >99% E | acs.org |
Stereoselective Synthesis of (E)- and (Z)-3-Chlorostilbene Isomers
The geometric configuration of the central double bond in stilbenes is critical, leading to distinct (E) (trans) and (Z) (cis) isomers with different properties. Consequently, controlling the stereochemical outcome during synthesis is a primary objective.
Control of Olefin Stereochemistry in this compound Production
Achieving stereocontrol in the synthesis of this compound relies heavily on the chosen synthetic method. A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, have proven to be highly effective for producing the (E)-isomer of halogenated stilbenes with exceptional selectivity. rsc.orgacs.org Sequential strategies combining ruthenium-catalyzed silylative coupling with palladium-catalyzed Hiyama coupling consistently yield (E)-stilbenes with greater than 99% stereoselectivity. rsc.org This high degree of control stems from the stereochemistry established in the vinylsilane intermediate, which is then retained during the Hiyama coupling step.
While the synthesis of (E)-isomers is well-documented, the selective synthesis of (Z)-chloroalkenes can be more challenging. Specific methods, such as organocuprate-mediated reductions or chromium-catalyzed rearrangements under microwave irradiation, have been developed for the highly stereoselective synthesis of (Z)-haloalkenes in other contexts and could potentially be adapted. rsc.orgresearchgate.net For example, the reaction of terminal alkynes with specific reagents can lead to either (Z)- or (E)-haloalkenes depending on the conditions, providing a potential route to the desired (Z)-stilbene precursor. redalyc.org
Evaluation of Stereoselectivity in Synthetic Pathways
The success of a stereoselective synthesis is measured by the ratio of the desired isomer to all other stereoisomers formed. Many modern synthetic protocols for stilbenes report high levels of stereoselectivity.
For the synthesis of (E)-halostilbenes, the tandem silylative coupling-Hiyama coupling approach is a benchmark for stereoselectivity. Research has demonstrated that this method can produce (E)-4-chlorostilbene with stereoselectivity exceeding 99%. rsc.orgmdpi.com Similarly, the synthesis of (E)-9-styrylcarbazoles via a similar sequential process also reports stereoselectivity of over 99%. acs.org This indicates that the palladium-catalyzed cross-coupling of a stereodefined vinylsilane is a reliable strategy for ensuring the formation of the (E)-olefin.
In contrast, other methods may offer less control. For example, some Wittig-type reactions can produce mixtures of (E) and (Z) isomers, although specific conditions and stabilized ylides can favor the (E)-product. The evaluation of stereoselectivity is crucial and is typically performed using analytical techniques like ¹H NMR spectroscopy and gas chromatography (GC), which can distinguish and quantify the different geometric isomers in the product mixture. researchgate.net
Mechanistic Investigations of Reactions Involving 3 Chlorostilbene
Electrophilic Addition Reactions to the Olefinic Moiety
The carbon-carbon double bond (olefinic moiety) in stilbenes is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com These reactions proceed via the breaking of the pi (π) bond and the formation of new single bonds. savemyexams.com
The halogenation of alkenes, including stilbenes, is a classic example of an electrophilic addition reaction. wvu.edu The mechanism is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the product. organicchemistrytutor.com
The reaction is understood to proceed through a cyclic halonium ion intermediate. wvu.edu In the case of bromination, the bromine molecule becomes polarized as it approaches the electron-rich double bond. The alkene's π-electrons attack one bromine atom, displacing the other as a bromide ion. Simultaneously, the attacked bromine atom uses a lone pair to form a second bond back to the other carbon of the original double bond, creating a three-membered ring called a bromonium ion. wvu.eduorganicchemistrytutor.com
The second step involves the nucleophilic attack of the bromide ion (Br⁻) on one of the carbons of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ring, resulting in an anti-addition, where the two bromine atoms are added to opposite faces of the double bond. wvu.eduorganicchemistrytutor.com
The stereochemical outcome is highly dependent on the starting isomer:
Bromination of trans-stilbene yields a meso compound, meso-1,2-dibromo-1,2-diphenylethane. wikipedia.org
Bromination of cis-stilbene (B147466) yields a racemic mixture of the two enantiomers of 1,2-dibromo-1,2-diphenylethane. wikipedia.org
| Starting Material | Reagent | Key Intermediate | Stereochemical Outcome |
| trans-Stilbene | Br₂ | Cyclic Bromonium Ion | Anti-addition leading to meso-product |
| cis-Stilbene | Br₂ | Cyclic Bromonium Ion | Anti-addition leading to racemic mixture (enantiomers) |
This table illustrates the general stereospecific outcomes of stilbene (B7821643) bromination. wikipedia.org
In the presence of a strong acid, the double bond of a stilbene derivative can be protonated, leading to the formation of a carbocation intermediate. rutgers.edu The stability of this carbocation is a key factor in determining the reaction pathway. The addition of a proton acid to an unsymmetrical alkene typically follows Markovnikov's rule, where the proton adds to the carbon that already has more hydrogen atoms, thereby forming the more stable (more substituted) carbocation. rutgers.edu
Studies on related compounds, such as 4-chlorostilbene (B8714627) oxide, provide insight into acid-catalyzed mechanisms. The hydrolysis of 4-chlorostilbene oxide is dominated by an acid-catalyzed pathway at a pH below 5. oup.com The kinetic data supports an A-1 mechanism, which involves the formation of a carbonium ion intermediate in the rate-determining step. oup.com It is plausible that acid-catalyzed reactions of 3-Chlorostilbene itself, such as hydration, would also proceed through a carbocation intermediate, with the stability of this intermediate influencing the regioselectivity of the addition.
| pH Range | Dominant Mechanism | Second-Order Rate Constant (M⁻¹ min⁻¹) |
| < 5 | Acid-Catalyzed Hydrolysis | 11.3 (±1.0) |
| > 5 | pH-Independent Hydrolysis | Not Applicable |
This table presents kinetic data for the hydrolysis of 4-chlorostilbene oxide, illustrating the principle of an acid-catalyzed reaction pathway at low pH. oup.com
Nucleophilic Substitution Reactions on the Chlorinated Phenyl Ring
Aryl halides are generally unreactive towards nucleophilic substitution due to the strength of the carbon-halogen bond and the electron-rich nature of the benzene (B151609) ring, which repels nucleophiles. govtpgcdatia.ac.in However, under certain conditions, substitution can occur.
For nucleophilic aromatic substitution (SₙAr) to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate that is formed. masterorganicchemistry.com
The SₙAr mechanism is a two-step process:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. govtpgcdatia.ac.in This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. iscnagpur.ac.in
Elimination: The leaving group (chloride ion) departs, restoring the aromaticity of the ring and forming the final product. iscnagpur.ac.in
In this compound, the chlorine atom is in a meta position relative to the styryl group. The styryl group is not a strong electron-withdrawing group, and its meta position provides no resonance stabilization for a Meisenheimer complex. Therefore, this compound is expected to be relatively unreactive towards the SₙAr mechanism unless other strongly activating groups are present on the ring or very harsh reaction conditions are employed. libretexts.org
Derivatization of this compound via displacement of the chloride leaving group allows for the synthesis of a variety of new compounds. While the SₙAr pathway is disfavored, other mechanisms can achieve this transformation, often requiring catalysts or very strong nucleophiles.
One approach is through transition-metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination or Suzuki, Stille, and Hiyama couplings, which have become powerful methods for forming new carbon-carbon and carbon-heteroatom bonds on aryl halides. rsc.org
Another pathway involves derivatization using strong reagents. For instance, the Schotten-Baumann reaction allows for the derivatization of compounds with various functional groups using benzoyl chloride. chromatographyonline.com While this is typically used to derivatize amines and phenols, analogous principles of nucleophilic attack can be applied in different contexts. chromatographyonline.com The displacement of chloride from an unactivated ring can be achieved with extremely strong nucleophiles like sodium amide in liquid ammonia, which may proceed through a benzyne (B1209423) (elimination-addition) mechanism. libretexts.orgiscnagpur.ac.in
| Nucleophile Type | Potential Derivatization Product | Relevant Reaction Class/Condition |
| Amines (R₂NH) | 3-(Dialkylamino)stilbene | Buchwald-Hartwig Amination (Pd-catalyzed) |
| Boronic Acids (R-B(OH)₂) | 3-Aryl-stilbene | Suzuki Coupling (Pd-catalyzed) |
| Alkoxides (RO⁻) | 3-Alkoxystilbene | SₙAr (Requires harsh conditions or activation) |
| Amide Ion (NH₂⁻) | 3-Aminostilbene | Benzyne Mechanism (e.g., NaNH₂ in liq. NH₃) |
This table provides examples of potential derivatization pathways for an aryl chloride like this compound.
Radical Reactions and Their Role in this compound Transformations
Radical reactions involve species with unpaired electrons and proceed via a chain reaction mechanism consisting of three distinct phases: initiation, propagation, and termination. youtube.com
Initiation: A radical is formed, often through the homolytic cleavage of a weak bond by heat or UV light. youtube.comlibretexts.org For example, peroxides can initiate the formation of a bromine radical from HBr. libretexts.org
Propagation: A radical reacts with a stable molecule to form a new bond and another radical. This new radical continues the chain. youtube.com In the case of radical addition to the stilbene double bond, a bromine radical would add to one of the olefinic carbons, creating a carbon-centered radical. This radical then abstracts a hydrogen from HBr, regenerating a bromine radical to continue the cycle. libretexts.org
Termination: Two radicals combine to form a stable, non-radical product, ending the chain. youtube.com
Radical addition of HBr to an alkene, which occurs in the presence of peroxides, proceeds with anti-Markovnikov regioselectivity. libretexts.org For this compound, this would mean the bromine atom adds to the carbon of the double bond that is further from the phenyl rings, as this would lead to the more stable benzylic radical intermediate.
Another potential radical pathway is the Sᵣₙ1 (substitution, radical-nucleophilic, unimolecular) mechanism for aromatic substitution. This chain reaction can occur with unactivated aryl halides in the presence of a nucleophile and an initiator, such as a solvated electron in liquid ammonia. iscnagpur.ac.in
Generation and Reactivity of Radical Intermediates
The formation of radical intermediates from this compound can be initiated through several methods, including thermal or photochemical cleavage of bonds and electron transfer processes. rutgers.eduinflibnet.ac.in Radicals are highly reactive species characterized by the presence of an unpaired electron. srmist.edu.in Their generation is a critical step in many chemical transformations.
Once generated, the reactivity of these radical intermediates is diverse. They can participate in a variety of reactions, such as hydrogen abstraction, addition to double bonds, and coupling reactions. rutgers.edusrmist.edu.in The stability of the radical species plays a significant role in dictating the reaction pathway. Generally, radical stability follows the order: tertiary > secondary > primary, and radicals adjacent to functional groups like carbonyls or nitriles are more stable than tertiary alkyl radicals. srmist.edu.in
In the context of stilbene derivatives, radical intermediates are implicated in several important reactions. For instance, the radical addition of HBr to alkenes can proceed via an anti-Markovnikov pathway in the presence of peroxides, which act as radical initiators. libretexts.org Although specific studies detailing the generation and reactivity of radical intermediates solely from this compound are not extensively available in the provided results, the general principles of radical chemistry provide a framework for understanding its potential behavior.
Free-Radical Halogenation and Related Processes
Free-radical halogenation is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds, typically initiated by UV light. wikipedia.org This process involves a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orgsavemyexams.com In the initiation step, the halogen molecule undergoes homolytic cleavage to form two halogen radicals. savemyexams.com These highly reactive radicals then abstract a hydrogen atom from the organic substrate during the propagation step, generating an alkyl radical, which in turn reacts with a halogen molecule to form the halogenated product and another halogen radical, thus continuing the chain. savemyexams.com
While detailed studies on the free-radical halogenation of this compound itself are not explicitly detailed in the search results, the principles of this reaction type can be applied. The presence of the chlorine substituent on the aromatic ring would influence the regioselectivity of the halogenation on the ethylenic bridge or potentially on the aromatic rings, depending on the reaction conditions. The reactivity of different halogens varies significantly, with the order being fluorine > chlorine > bromine > iodine. srmist.edu.in
It's important to note that free-radical halogenations can often lead to a mixture of products due to multiple possible sites of reaction and further substitution. savemyexams.com The selectivity of the reaction can be influenced by the choice of halogenating agent and reaction conditions. For example, N-bromosuccinimide (NBS) is often used for selective allylic bromination. libretexts.org
Photochemical Transformations of this compound
Photodehydrocyclization to Phenanthrene (B1679779) Systems
The photodehydrocyclization of stilbenes to form phenanthrenes is a well-established photochemical reaction. thieme-connect.de This process typically involves irradiating a solution of the stilbene derivative with a mercury lamp in the presence of an oxidant, such as iodine. thieme-connect.de
The generally accepted mechanism for the photodehydrocyclization of stilbenes involves several key steps. Upon photoexcitation, the stilbene molecule undergoes isomerization to the cis-isomer if starting from the trans-isomer. The excited cis-stilbene then undergoes a cyclization to form a dihydrophenanthrene intermediate. This intermediate is subsequently oxidized to the corresponding phenanthrene. The role of the oxidant, like iodine, is to facilitate the final aromatization step by removing hydrogen. thieme-connect.de
For some substituted stilbenes, including chloro-substituted derivatives, alternative pathways have been proposed. For instance, the photocyclization of a 2-chlorostilbene analogue can proceed via a non-oxidative pathway followed by the elimination of hydrogen chloride to yield the phenanthrene derivative. dcu.ie
The presence of a chlorine substituent on the stilbene framework can influence the efficiency and outcome of the photodehydrocyclization reaction. While specific quantum yield data for this compound is not provided in the search results, the position and electronic nature of substituents are known to affect the photoreactivity of stilbenes.
For instance, studies on other halogenated stilbenes can offer insights. The photoreactivity can be affected by factors such as the efficiency of intersystem crossing to the triplet state and the stability of the intermediates formed. In some cases, the presence of a halogen can provide an alternative pathway for cyclization, such as the elimination of hydrogen halide mentioned earlier. dcu.ie
Photoisomerization Mechanisms of (E)- and (Z)-3-Chlorostilbene
Photoisomerization between the (E) and (Z) isomers is a fundamental photochemical process for stilbenes. marquette.edu This reversible reaction is initiated by the absorption of light, leading to an excited state from which the molecule can relax to either the (E) or (Z) ground state.
The mechanism of photoisomerization can be complex and may involve both singlet and triplet excited states. In the direct irradiation of stilbenes, the molecule is typically excited to the first excited singlet state (S1). From the S1 state, the molecule can undergo rotation around the central double bond to a perpendicular conformation, which is considered a key intermediate in the isomerization process. From this perpendicular state, the molecule can then decay to either the (E) or (Z) isomer. kyoto-u.ac.jp
The efficiency of photoisomerization can be influenced by various factors, including the wavelength of irradiation, the solvent, and the presence of substituents. The chlorine atom in this compound, with its electronic and steric effects, would be expected to modulate the properties of the excited states and the energy barriers for isomerization, thereby affecting the quantum yields and the photostationary state composition. While specific mechanistic details for this compound were not found, the general principles of stilbene photoisomerization provide a solid foundation for understanding its behavior. researchgate.net
Excited State Dynamics and Photophysical Characterization
The excited state dynamics of stilbene derivatives, including chlorostilbenes, are of significant interest due to their complex deactivation pathways which can involve intramolecular charge transfer, photoisomerization, and fluorescence. researchgate.net Studies on related compounds, such as 4-dimethylamino-4'-chlorostilbene, reveal that in polar solvents, a decrease in fluorescence lifetimes is observed at the blue edge of the emission spectra. researchgate.net These lifetimes are also influenced by the viscosity of the solvent, shortening as viscosity decreases. researchgate.net This behavior, along with a shift in the emission spectra maxima within picoseconds after excitation, points to rapid relaxation processes in the excited state. researchgate.net
Interactive Table: Photophysical Properties of Related Stilbene Derivatives
Note:Oxidative and Reductive Pathways of this compound
The oxidative cleavage of stilbenes is a fundamental reaction that typically breaks the carbon-carbon double bond to form corresponding aldehydes or ketones. Ozonolysis is a classic method for this transformation, where ozone reacts with the alkene to form an ozonide, which is then worked up to yield the carbonyl products. byjus.com This process involves the cleavage of both the π and σ bonds of the double bond. byjus.com
Alternative reagents for oxidative cleavage include hypervalent iodine compounds. For example, iodosylbenzene in the presence of a Lewis acid like BF3·Et2O can react with aryl-substituted olefins to produce aldehydes and/or ketones. researchgate.net Research has shown that chlorostilbene reacts with a hypervalent λ3-iodine complex to yield an oxidative cleavage product in moderate yield. researchgate.net Other strong oxidizing agents like RuO4, OsO4, or Jones reagent (CrO3/H2SO4) are also capable of cleaving the double bond, though they are often expensive and toxic. researchgate.net
The reduction of the carbon-carbon double bond in stilbenes is a common transformation. Catalytic hydrogenation is a widely used method. For instance, trans-2,2'-dinitro-4-chlorostilbene can be reduced to the corresponding 2,2'-diamino-4-chlorodibenzyl using Raney nickel as a catalyst. google.com Another approach involves reduction with diimide, which has been used for the reduction of trans-4-fluoro-3'-chlorostilbene. lookchem.com
Electro-mediated PhotoRedox Catalysis (e-PRC) presents a modern and selective method for reactions involving stilbene derivatives. nih.gov While typically used for C(sp³)–O bond cleavage, studies have shown that aryl chlorides like p-chlorostilbene can undergo olefination reactions under e-PRC conditions with high selectivity, tolerating the otherwise reducible chloro-substituent. nih.govresearchgate.net This indicates the potential for selective transformations of this compound without affecting the chloro group.
Studies on Chlorostilbene Oxide Hydrolysis Mechanisms (Referencing related compounds for methodological insights)
The hydrolysis of stilbene oxides, including chlorostilbene oxide, is a key reaction in understanding the environmental fate and metabolism of these compounds. These epoxides can undergo hydrolysis to form diols, a reaction catalyzed by acids, bases, or occurring under neutral conditions. iupac.orghmdb.ca
Studies on 4-chlorostilbene oxide (CSO) have shown that it undergoes both acid-catalyzed and neutral hydrolysis. iupac.orgoup.com Below pH 5, acid-catalyzed hydrolysis is the dominant pathway, proceeding with a second-order rate constant of 11.3 (±1.0) M⁻¹ min⁻¹. oup.com Above pH 5, the hydrolysis becomes pH-independent, indicating a neutral hydrolysis mechanism, with a rate constant of 1.02 (±0.12) × 10⁻⁴ min⁻¹ at 25°C. oup.com The formation of diastereomeric diols suggests that both pathways likely proceed through a carbonium ion-like transition state (A-1 mechanism). oup.com This is consistent with findings for other substituted styrene (B11656) oxides. acs.org The rate of hydrolysis for the sorbed fraction of CSO in sediment-water systems was found to be slower than in distilled water at the same acidic pH. iupac.orgoup.com
Interactive Table: Hydrolysis Rate Constants for 4-Chlorostilbene Oxide
The kinetics of epoxide hydrolysis can be influenced by the composition of the aqueous medium. Buffer catalysis has been observed in the hydrolysis of chlorostilbene oxide, meaning that components of the buffer system can directly participate in and accelerate the reaction. iupac.orgoup.com This effect is an important consideration in laboratory studies of hydrolysis rates. epa.govacs.org
Conversely, a negative ionic strength effect has also been determined for the hydrolysis of chlorostilbene oxide. iupac.orgoup.com This means that as the concentration of ions in the solution increases, the rate of hydrolysis decreases. This effect is significant as the ionic strength of environmental waters can vary, potentially influencing the persistence of such compounds. researchgate.net In some cases, increasing the ionic strength with an additive like Na2SO4 has been used intentionally to suppress unwanted epoxide hydrolysis during other reactions. rsc.org The presence of dissolved organic matter, such as humic acids, can also affect hydrolysis rates, primarily through sorption of the epoxide. oup.comcambridge.org
Advanced Spectroscopic Methodologies for 3 Chlorostilbene Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Substituent Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. numberanalytics.com For 3-chlorostilbene, NMR is instrumental in confirming the identity of the (E) and (Z) isomers and characterizing the electronic effects of the chlorine substituent on the aromatic rings.
¹H NMR Spectroscopic Analysis of Olefinic and Aromatic Protons
The ¹H NMR spectrum provides a distinct fingerprint for this compound, allowing for the unambiguous assignment of its olefinic and aromatic protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals are spread across a characteristic range, influenced by the electron-withdrawing nature of the chlorine atom and the anisotropic effects of the aromatic rings. ucl.ac.uk
The most diagnostic signals in the ¹H NMR spectrum of (E)-3-chlorostilbene are those of the two olefinic protons. These appear as two distinct doublets, with a large coupling constant (³JHH) of approximately 16 Hz. rsc.org This large J-value is characteristic of a trans-configuration across the double bond, confirming the E-stereochemistry of the isomer. rsc.org The signals for these protons typically appear in the range of δ 7.0-7.2 ppm. rsc.org
The aromatic region of the spectrum is more complex, showing a series of multiplets between δ 7.2 and 7.6 ppm. rsc.org These signals correspond to the nine aromatic protons distributed across the two phenyl rings. The protons on the unsubstituted phenyl ring often present as a multiplet, while the protons on the chlorine-bearing ring show a more distinct splitting pattern due to the influence of the meta-chloro substituent. researchgate.net The integration of these signal clusters confirms the presence of the correct number of protons in each region of the molecule. libretexts.org
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
|---|---|---|---|---|
| 7.53-7.51 | m | 3H | Aromatic Protons | |
| 7.41-7.36 | m | 3H | Aromatic Protons | |
| 7.29 | t | 7.5 | 2H | Aromatic Protons |
| 7.26-7.22 | m | 1H | Aromatic Proton | |
| 7.12 | d | 16.0 | 1H | Olefinic Proton |
| 7.03 | d | 16.0 | 1H | Olefinic Proton |
¹³C NMR Spectroscopic Investigations of Carbon Framework
¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the carbon skeleton of the molecule. bham.ac.uk Since the natural abundance of the ¹³C isotope is low (~1.1%), the probability of two adjacent carbons being ¹³C is minimal, resulting in a spectrum where each unique carbon atom produces a single peak. bham.ac.ukoxinst.com For (E)-3-chlorostilbene, which possesses a plane of symmetry, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten chemically non-equivalent carbon atoms.
The chemical shifts (δ) in a ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. libretexts.org The olefinic carbons are typically found in the range of δ 123-130 ppm. The aromatic carbons resonate in a similar region, generally between δ 125-140 ppm. rsc.org The carbon atom directly bonded to the electron-withdrawing chlorine atom (C-Cl) is expected to be deshielded and thus appear at a higher chemical shift compared to the other aromatic carbons. libretexts.org Quaternary carbons, those not bonded to any hydrogens, typically show weaker signals in the spectrum. rsc.org
| Carbon Type | Expected Chemical Shift (δ) [ppm] |
|---|---|
| Olefinic Carbons (C=C) | 123 - 130 |
| Aromatic Carbons (C-H) | 125 - 130 |
| Aromatic Carbon (C-Cl) | 133 - 136 |
| Aromatic Quaternary Carbons | 135 - 140 |
2D NMR Techniques for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structural and stereochemical assignment of molecules like this compound by revealing through-bond and through-space correlations between nuclei. numberanalytics.comlongdom.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between the two olefinic protons. It would also delineate the separate spin systems of the two aromatic rings, showing which protons are adjacent to each other on each ring. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between each proton and the carbon atom to which it is directly attached. numberanalytics.com An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by correlating it to its known proton in the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. e-bookshelf.de This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the olefinic protons to the quaternary carbons of the aromatic rings, confirming the link between the vinyl group and the phenyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about stereochemistry. e-bookshelf.de For this compound, a NOESY spectrum could be used to confirm the (E)-isomer configuration by showing a cross-peak between the two olefinic protons, which are spatially proximate in this arrangement. It can also help in assigning the relative positions of substituents on the aromatic rings. wordpress.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are highly effective for identifying functional groups and providing insights into the conformational properties of this compound. uni-siegen.de While IR spectroscopy relies on the change in dipole moment during a vibration, Raman spectroscopy depends on a change in the molecule's polarizability. anton-paar.com
Infrared Spectroscopic Characterization of this compound
Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the key functional groups within a molecule. utdallas.edu The IR spectrum of this compound displays a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds. vscht.cz
Key characteristic absorptions include:
C-H Stretching: Aromatic and vinyl C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org
C=C Stretching: The stretching vibration of the olefinic double bond gives rise to a band in the 1680-1640 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations result in several bands in the 1600-1450 cm⁻¹ range.
C-H Bending (Out-of-Plane): Strong absorption bands in the 1000-650 cm⁻¹ region are due to the out-of-plane bending of aromatic and vinyl C-H bonds. The exact positions of these bands are highly diagnostic of the substitution pattern on the benzene (B151609) rings.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic & Vinyl C-H Stretch | 3100 - 3000 | Medium-Weak |
| Olefinic C=C Stretch | 1680 - 1640 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-H Out-of-Plane Bending | 1000 - 650 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Raman Spectroscopic Studies on Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. anton-paar.com It generates a "chemical fingerprint" by detecting inelastically scattered light from a sample, with the energy shifts corresponding to the molecule's vibrational modes. anton-paar.comosaka-u.ac.jp
For this compound, the Raman spectrum would be expected to show strong signals for vibrations that involve a significant change in polarizability. These include:
Olefinic C=C Stretch: The C=C double bond stretch, which might be weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum, typically around 1640 cm⁻¹.
Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings, where the ring expands and contracts symmetrically, are characteristically strong in Raman spectra and appear in the fingerprint region.
Skeletal Vibrations: The region below 1500 cm⁻¹ contains a complex pattern of bands corresponding to the bending and stretching of the entire molecular framework, providing a unique fingerprint for the compound. anton-paar.com
Because this compound lacks a center of inversion, many of its vibrational modes are active in both IR and Raman spectroscopy. However, the relative intensities of the bands can differ significantly, and the combination of both techniques provides a more complete picture of the molecule's vibrational properties. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Insights
Electronic spectroscopy, encompassing absorption and emission techniques, provides critical information about the electronic energy levels and de-excitation pathways of this compound.
UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy anti-bonding orbitals (π* orbitals). The stilbene (B7821643) core gives rise to intense absorption bands corresponding to π→π* transitions. nih.govmsu.edu The substitution of a chlorine atom at the meta-position of one of the phenyl rings influences the energy of these transitions through inductive and resonance effects, leading to shifts in the absorption maxima (λ_max) compared to unsubstituted stilbene.
The primary electronic transition observed is the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov While specific experimental data for this compound is not widely published, data from the closely related 4-Chlorostilbene (B8714627) shows a strong absorption band around 300-320 nm. cdnsciencepub.com It is expected that this compound exhibits a similarly intense absorption band in this region, characteristic of the S₀→S₁ (π→π*) transition of the trans-isomer. Computational studies on substituted stilbenes have shown that time-dependent density functional theory (TD-DFT) can accurately predict these electronic transitions. nih.gov
| Compound | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition | Solvent |
|---|---|---|---|---|
| trans-Stilbene | ~295-300 | ~27,000 | π→π* (S₀→S₁) | Hexane |
| trans-4-Chlorostilbene | ~301 | ~29,000 | π→π* (S₀→S₁) | Ethanol (B145695) |
| trans-3-Chlorostilbene (Expected) | ~300-305 | ~27,000-29,000 | π→π* (S₀→S₁) | Non-polar Solvent |
Fluorescence and phosphorescence spectroscopy reveal the fate of the molecule after it has been promoted to an electronic excited state. These emission processes are competitive with non-radiative decay pathways, such as internal conversion and photoisomerization. researchgate.net
Fluorescence is the emission of a photon from the lowest singlet excited state (S₁) to the ground state (S₀). For stilbene derivatives, fluorescence is a key deactivation pathway. The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ_F) are sensitive to the molecular structure and environment. mdpi.comnih.gov
Phosphorescence is the emission of a photon from the lowest triplet excited state (T₁) to the ground state (S₀). This process involves a change in electron spin (intersystem crossing, ISC) and is therefore spin-forbidden, resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). sciforum.netmdpi.com The presence of a heavy atom like chlorine in this compound is expected to enhance the rate of intersystem crossing (S₁→T₁) due to increased spin-orbit coupling. This "heavy-atom effect" would likely lead to a decrease in the fluorescence quantum yield and an increase in the phosphorescence quantum yield (Φ_P) compared to unsubstituted stilbene. acs.org
| Compound | Fluorescence λ_em (nm) | Φ_F | τ_F (ns) | Phosphorescence λ_em (nm) | Φ_P |
|---|---|---|---|---|---|
| trans-Stilbene | ~340-350 | ~0.05 | <0.1 | ~560-580 | <0.01 |
| trans-3-Chlorostilbene (Expected) | ~345-355 | <0.05 | <0.1 | ~560-580 | >0.01 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound, electron ionization (EI) mass spectrometry would produce a molecular ion (M⁺˙) whose m/z value corresponds to the molecular weight of the compound.
A key diagnostic feature in the mass spectrum of this compound is the presence of an isotopic peak at M+2. acs.org This arises from the natural abundance of the two stable isotopes of chlorine: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom in the molecule.
The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The fragmentation pattern provides a fingerprint that helps in structure elucidation. For this compound, major fragmentation pathways would include:
Loss of a chlorine radical (∙Cl) to give a fragment at [M-35]⁺.
Cleavage of the vinylic bridge, potentially leading to fragments corresponding to chlorophenyl and phenyl moieties.
Loss of HCl from the molecular ion.
| Ion/Fragment | Formula | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Comment |
|---|---|---|---|---|
| [M]⁺˙ | [C₁₄H₁₁Cl]⁺˙ | 214 | 216 | Molecular ion; M+2 peak has ~33% intensity of M peak. |
| [M-H]⁺ | [C₁₄H₁₀Cl]⁺ | 213 | 215 | Loss of a hydrogen atom. |
| [M-Cl]⁺ | [C₁₄H₁₁]⁺ | 179 | - | Loss of chlorine radical. |
| [M-HCl]⁺˙ | [C₁₄H₁₀]⁺˙ | 178 | - | Loss of neutral HCl. |
| [C₇H₄Cl]⁺ | [C₇H₄Cl]⁺ | 111 | 113 | Chlorotropylium or related ion. |
X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry
For this compound, which is a solid at room temperature, XRD would be expected to confirm the trans (or E) configuration of the double bond, as this isomer is significantly more thermodynamically stable than the cis isomer. The analysis would reveal the degree of planarity of the molecule. While the conjugated core of stilbene favors a planar geometry to maximize π-orbital overlap, steric hindrance between the ortho-hydrogens of the phenyl rings can cause them to twist out of the plane of the central double bond. iucr.org XRD data would precisely quantify these dihedral angles. Furthermore, the analysis would elucidate the intermolecular interactions, such as π-π stacking or C-H···π interactions, that govern the crystal packing. mdpi.com
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic; fundamental symmetry of the lattice. |
| Space Group | Describes the symmetry elements within the unit cell. drawellanalytical.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the smallest repeating unit of the crystal. |
| Bond Lengths & Angles | Precise intramolecular geometry (e.g., C=C, C-C, C-Cl bond lengths). |
| Torsional (Dihedral) Angles | Defines the 3D shape, including the twist of the phenyl rings. |
| Intermolecular Contacts | Reveals packing forces like van der Waals, π-π stacking. |
Advanced Spectroscopic Techniques for Mechanistic and Electronic Studies
To gain deeper insights beyond basic structure and photophysics, more specialized spectroscopic methods are required.
Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a sample in a strong magnetic field parallel to the light path. cuni.cz Unlike natural circular dichroism, MCD can be used to study achiral molecules like this compound. The technique is a powerful probe of electronic structure, as it can reveal electronic transitions that are weak or hidden in the conventional absorption spectrum. nih.govoptica.org
The MCD spectrum is sensitive to the magnetic properties and symmetry of the ground and excited electronic states. researchgate.net For a π-conjugated system like this compound, MCD can help in the definitive assignment of electronic transitions. The spectrum is composed of A-, B-, and C-terms, which have characteristic shapes. Since this compound has no degenerate states, its MCD spectrum would be dominated by B-terms, which arise from the magnetic field-induced mixing of electronic states. The sign and intensity of these B-terms provide detailed information about the nature and relative energies of the π-molecular orbitals involved in the transitions. researchgate.netresearchgate.net This information is highly complementary to UV-Vis spectroscopy and can validate and refine the assignments of electronic states derived from quantum-chemical calculations.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of systems possessing unpaired electrons, such as radical ions. aip.orgbhu.ac.in In the context of this compound, EPR spectroscopy provides a direct means to investigate the electronic structure of its radical anion or cation, which can be generated through chemical or electrochemical reduction or oxidation. acs.orgresearchgate.net The resulting EPR spectrum is characterized by its g-factor and hyperfine coupling constants, which together offer a detailed map of the spin density distribution within the radical species. bhu.ac.in
When a radical anion of this compound is formed, the additional electron occupies the lowest unoccupied molecular orbital (LUMO) of the neutral molecule. rsc.org The interaction of this unpaired electron's magnetic moment with an external magnetic field is the fundamental principle of EPR. bhu.ac.in The precise resonance frequency is determined by the local chemical environment, encapsulated in the g-factor. For organic π-radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). nih.gov However, deviations from this value can occur due to spin-orbit coupling effects, which would be influenced by the presence of the chlorine atom in this compound.
The most detailed structural information from an EPR spectrum comes from the hyperfine interactions, which are the couplings between the unpaired electron spin and the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹³C, and the chlorine isotopes ³⁵Cl and ³⁷Cl). bhu.ac.inresearchgate.net These interactions lead to the splitting of the main EPR line into a multiplet pattern. The magnitude of this splitting, the hyperfine coupling constant (hfc), is directly proportional to the spin density at the position of the interacting nucleus. aapt.org
For the this compound radical anion, one would expect to observe hyperfine couplings to the vinyl protons and the protons on the two aromatic rings. The magnitude of these proton hfcs would reveal the extent of delocalization of the unpaired electron across the stilbene backbone. rsc.org Studies on the unsubstituted stilbene radical anion have shown that the largest spin densities are typically found at the vinylic and para-positions. rsc.org
The introduction of a chlorine atom at the 3-position significantly perturbs this spin distribution. Due to its electronegativity, the chlorine atom will influence the electronic landscape of the phenyl ring, altering the spin densities at the various carbon positions. Furthermore, the chlorine nuclei themselves (³⁵Cl and ³⁷Cl, both with nuclear spin I = 3/2) would be expected to exhibit a hyperfine interaction. However, the detection of chlorine hyperfine splitting can be challenging due to its quadrupolar nature, which often leads to line broadening. ucl.ac.uk
The EPR spectrum of the this compound radical anion would therefore be a complex pattern arising from the superposition of splittings from all magnetically active nuclei. Detailed analysis, often aided by computational methods like Density Functional Theory (DFT), would be necessary to assign the various hyperfine coupling constants. nih.govnih.gov Such an analysis would provide a precise picture of the LUMO's character and the influence of the chloro-substituent on the electronic structure.
Research Findings
While specific, comprehensive EPR studies on this compound are not widely available in the public literature, research on stilbene and its derivatives provides a solid foundation for understanding its expected EPR characteristics. aip.orgrsc.org Studies on the radical cations of stilbene have shown that both cis and trans isomers can be investigated, revealing details about their planarity and rotational dynamics. rsc.org Similarly, investigations into the radical anions of various substituted stilbenes have demonstrated the sensitivity of the EPR spectrum to the nature and position of the substituent. researchgate.net
For the this compound radical anion, it is anticipated that the chlorine substituent would act as a spin-directing group, modifying the spin density distribution compared to the unsubstituted stilbene radical. Theoretical calculations are a powerful tool to predict these effects. rsc.orgnih.gov DFT calculations could model the hyperfine coupling constants for the protons and the chlorine nucleus in the this compound radical anion, providing a theoretical spectrum that could be compared with experimental results.
Table 1: Representative Hyperfine Coupling Constants (in Gauss) for Stilbene-Related Radical Anions
| Position | Unsubstituted Stilbene Anion (Hypothetical Values based on literature) | Expected Trend for this compound Anion |
| Vinylic (α, β) | 4.0 - 5.0 | Minor to moderate change |
| Phenyl C2, C6 | 0.5 - 1.5 | Change due to altered spin delocalization |
| Phenyl C3, C5 | 0.1 - 0.5 | Significant change at C3 due to Cl |
| Phenyl C4 | 2.0 - 3.0 | Moderate change |
| Chlorine (C3) | N/A | Small but potentially observable coupling |
This table is illustrative. Actual values would need to be determined experimentally or through high-level computational studies.
Table 2: Expected g-Factor for this compound Radical Anion
| Compound | Expected g-Factor | Rationale |
| This compound Radical Anion | ~2.0030 | The presence of the chlorine atom, with its larger spin-orbit coupling constant compared to hydrogen, is expected to lead to a slight increase in the g-factor relative to the unsubstituted stilbene radical anion. |
This is a predicted value based on general principles of EPR spectroscopy.
The detailed elucidation of the EPR spectrum of the this compound radical anion would provide fundamental insights into the effects of halogen substitution on the electronic properties of conjugated π-systems, a topic of significant interest in materials science and physical organic chemistry.
Theoretical and Computational Investigations of 3 Chlorostilbene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. iosrjournals.org These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and related properties. arxiv.orglsu.edu
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry—by finding the minimum on the potential energy surface. lsu.edu For 3-Chlorostilbene, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.
The optimization process systematically adjusts the coordinates of each atom until the forces on them are negligible, resulting in a stable, low-energy conformation. lsu.edu For this compound, this would typically be performed on both the cis and trans isomers to determine their relative energies and structural differences. The trans isomer is generally found to be more stable for stilbene (B7821643) derivatives due to reduced steric hindrance.
Below is a table of representative geometrical parameters for trans-3-Chlorostilbene, as would be predicted from a typical DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set).
| Parameter | Description | Typical Calculated Value |
| Cα=Cβ Bond Length | Length of the central ethylenic double bond | ~1.34 Å |
| C-Cl Bond Length | Length of the carbon-chlorine bond on the phenyl ring | ~1.75 Å |
| C-C (phenyl) | Average length of carbon-carbon bonds within the phenyl rings | ~1.40 Å |
| Cα-C(phenyl) | Length of the single bond connecting the ethylenic carbon to the phenyl ring | ~1.47 Å |
| C-C-C-C Dihedral | Torsional angle defining the twist of the phenyl rings relative to the ethylenic plane | ~0-20° |
These are typical values and can vary slightly depending on the specific functional and basis set used in the calculation.
Beyond DFT, other quantum mechanical methods are employed to study electronic properties. These methods are generally categorized as ab initio or semi-empirical.
Ab Initio Methods: These "from the beginning" methods use fundamental physical constants and make no use of experimental data in their calculations. libretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach. While computationally demanding, higher-level ab initio methods that account for electron correlation (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate descriptions of electronic properties. mit.edu However, their computational cost often limits their application to smaller molecules. libretexts.org
Semi-Empirical Methods: These methods are based on the same fundamental framework as Hartree-Fock but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de Methods like AM1, PM3, and Extended Hückel theory are significantly faster than ab initio or DFT methods, making them suitable for very large molecular systems. wikipedia.orguni-muenchen.deresearchgate.net The trade-off for this speed is a potential reduction in accuracy, especially if the molecule under study differs significantly from the compounds used for parameterization. libretexts.orgwikipedia.org For a molecule like this compound, semi-empirical methods can offer a rapid way to estimate electronic properties like ionization potential and electron affinity, though results would typically be benchmarked against DFT or experimental data where possible.
A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectra: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. nmrdb.org By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. mdpi.com These predictions are valuable for assigning peaks in an experimental spectrum to specific atoms in the molecule. Online tools and computational software packages can provide these predictions. nmrdb.orgnmrium.org
IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can determine the wavenumbers and intensities of these vibrations. faccts.de This allows for the generation of a theoretical IR spectrum where each peak corresponds to a specific molecular motion, such as C-H stretching, C=C stretching of the alkene and aromatic rings, or the characteristic C-Cl stretch. cheminfo.orglibretexts.org Comparing the theoretical spectrum to an experimental one can confirm the structure and identify key functional groups. spectroscopyonline.com
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, TD-DFT can predict the electronic transitions responsible for its absorption in the ultraviolet region, which are typically π → π* transitions within the conjugated stilbene system. msu.edu The accuracy of these predictions can be sensitive to the choice of functional and the inclusion of solvent effects. chemrxiv.org
| Spectroscopic Data | Typical Experimental Range | Typical Calculated Value (Method) |
| ¹³C NMR (C-Cl) | 133-135 ppm | ~134 ppm (DFT/GIAO) |
| ¹H NMR (Olefinic) | 6.9-7.2 ppm | ~7.0 ppm (DFT/GIAO) |
| IR Stretch (C=C Olefinic) | 1620-1640 cm⁻¹ | ~1630 cm⁻¹ (DFT) |
| IR Stretch (C-Cl) | 700-800 cm⁻¹ | ~750 cm⁻¹ (DFT) |
| UV-Vis λmax | ~300-320 nm | ~310 nm (TD-DFT) |
These values are representative for a chloro-substituted stilbene and serve as an illustrative comparison.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion over time. nih.gov MD applies the principles of classical mechanics to simulate the dynamic behavior of a system, providing insights into conformational changes and intermolecular interactions. cresset-group.com
For this compound, an MD simulation would typically place the molecule in a "box" of solvent molecules (e.g., water or an organic solvent) and solve Newton's equations of motion for every atom over a series of very short time steps. mdpi.com This generates a trajectory—a movie of how the atoms move and interact. nih.gov
Conformational Analysis: MD simulations are invaluable for exploring the different shapes (conformations) a molecule can adopt. cresset-group.com For this compound, this includes the rotation of the phenyl rings around the single bonds and potential (though energetically costly) twisting around the central double bond. By analyzing the trajectory, one can identify the most populated conformational states and the flexibility of different parts of the molecule. mdpi.com
Intermolecular Interactions: MD explicitly models the interactions between the solute (this compound) and surrounding molecules. psu.edu This allows for the study of solvation shells and the specific interactions, such as van der Waals forces or weak hydrogen bonds, that stabilize the molecule in a particular solvent. In a biological context, MD can be used to simulate how this compound might interact with a protein binding site, assessing the stability and nature of the interactions. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Stilbene Analogues (Methodology focus, not specific properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structure with its biological activity or physicochemical properties, respectively. conicet.gov.arimist.ma These models are built on the principle that the properties of a chemical are a function of its molecular structure. nih.gov While a specific model for this compound is not the focus, the methodology as applied to stilbene analogues is well-established. researchgate.net
The development of a QSAR/QSPR model follows a systematic workflow:
| Step | Description | Example for Stilbene Analogues |
| 1. Data Set Selection | A diverse set of molecules (in this case, stilbene analogues) with known experimental activity or property values (e.g., IC₅₀, solubility) is compiled. | A series of substituted stilbenes with measured inhibitory activity against a specific enzyme. researchgate.net |
| 2. Molecular Descriptor Calculation | For each molecule, numerical values called "descriptors" are calculated to represent its structural, physicochemical, and electronic features. | Descriptors can include molecular weight, logP (hydrophobicity), dipole moment, energies of frontier orbitals (HOMO/LUMO), and 3D descriptors related to molecular shape. nih.govresearchgate.net |
| 3. Model Development | A mathematical equation is generated to link the descriptors (independent variables) to the experimental activity/property (dependent variable). | Common statistical methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.netmdpi.com The goal is to find a statistically significant equation with high predictive power. |
| 4. Model Validation | The model's robustness and predictive ability are rigorously tested. This involves using an external test set of molecules not used in model creation and statistical cross-validation techniques (e.g., Leave-One-Out). | Key validation metrics include the coefficient of determination (R²) for the training set and a predictive R² (or Q²) for the test set. researchgate.net |
This methodology allows researchers to predict the properties of new, unsynthesized stilbene derivatives and to understand which molecular features are most important for a desired outcome.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state—the highest energy point along the reaction coordinate. lsu.eduims.ac.jp Understanding the structure and energy of the transition state is crucial for explaining reaction rates and selectivity. mdpi.com
For reactions involving this compound, either as a product or a reactant, computational methods can be used to find the transition state geometry. uni-muenchen.de For instance, one could study the mechanism of its synthesis via a Wittig reaction or its photoisomerization from the trans to the cis form.
The search for a transition state is a complex optimization problem. ims.ac.jp Algorithms like the Nudged Elastic Band (NEB) method or various "surface walking" techniques are employed to locate this first-order saddle point on the energy landscape. ims.ac.jparxiv.org Once found, the energy of the transition state relative to the reactants gives the activation energy barrier, which is a key determinant of the reaction kinetics. Recent advances in machine learning are also being applied to accelerate the prediction of transition state geometries. chemrxiv.org
Charge Distribution and Orbital Interaction Analysis within the this compound System
Theoretical and computational chemistry offer powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. wikipedia.orgresearchgate.net By solving approximations of the Schrödinger equation, these methods can map the distribution of electrons within the molecule and describe the interactions between molecular orbitals. researchgate.net This section delves into the charge distribution and orbital interactions of the this compound system, providing insights into its intrinsic electronic properties.
The distribution of electron density in a molecule is fundamental to understanding its chemical behavior. Methods such as Mulliken population analysis, Natural Population Analysis (NPA), and the visualization of the Molecular Electrostatic Potential (MEP) surface are employed to quantify and illustrate this distribution. uni-muenchen.delibretexts.orguni-muenchen.dereed.edu
In this compound, the presence of a chlorine atom on one of the phenyl rings introduces significant electronic perturbation compared to the parent stilbene molecule. Chlorine is an electronegative atom, and it is also capable of donating electron density from its lone pairs into the aromatic π-system.
Mulliken Atomic Charges
Mulliken population analysis is a method used to estimate partial atomic charges by partitioning the total electron population among the atoms in a molecule. wikipedia.orgcam.ac.uk While known to be sensitive to the choice of basis set, it provides a qualitative picture of charge distribution. uni-muenchen.deaiu.edu For this compound, the analysis would be expected to show a negative partial charge on the chlorine atom due to its high electronegativity. The carbon atom to which it is bonded (C3) would, in turn, carry a partial positive charge. The charges on other atoms in the stilbene backbone would be influenced by the interplay of inductive and resonance effects.
A representative set of calculated Mulliken atomic charges for key atoms in the trans-3-Chlorostilbene molecule is presented below.
| Atom | Mulliken Charge (a.u.) |
| Cl | -0.15 to -0.25 |
| C3 (Cl-bearing) | +0.10 to +0.20 |
| C2 | -0.05 to -0.15 |
| C4 | -0.05 to -0.15 |
| C7 (vinylic) | -0.10 to -0.20 |
| C8 (vinylic) | -0.10 to -0.20 |
Molecular Electrostatic Potential (MEP)
A more visual representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. libretexts.orgwolfram.comresearchgate.net The MEP illustrates the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de For this compound, the MEP surface would show a region of negative potential (typically colored red) around the electronegative chlorine atom. The π-systems of the phenyl rings and the vinyl bridge would also represent areas of relatively high electron density. Regions of positive potential (typically colored blue), indicating electron deficiency, would be expected around the hydrogen atoms.
Orbital Interaction Analysis
The reactivity and electronic properties of a molecule are governed by the interactions between its molecular orbitals. researchgate.net Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are two key computational approaches to understanding these interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. wuxiapptec.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and the energy required for its lowest electronic excitation. physchemres.orgresearchgate.netschrodinger.com
In this compound, both the HOMO and LUMO are expected to be π-type orbitals, delocalized across the conjugated system of the two phenyl rings and the central double bond. The chlorine substituent at the meta-position influences the energy and distribution of these orbitals.
A plausible set of calculated energies for the frontier orbitals of trans-3-Chlorostilbene is provided in the table below.
| Orbital | Energy (eV) |
| HOMO | -5.9 to -6.2 |
| LUMO | -1.2 to -1.5 |
| HOMO-LUMO Gap | 4.4 to 5.0 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method also analyzes the stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which represent the delocalization of electron density. aiu.eduresearchgate.net
The table below summarizes the most significant second-order perturbation theory analyses of donor-acceptor interactions expected in the this compound system.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π (C1-C2) | π* (C3-C4) | 15 - 25 |
| π (C7=C8) | π* (C9-C10) | 18 - 28 |
| LP (Cl) | π* (C2-C3) | 2 - 5 |
| LP (Cl) | σ* (C3-C2) | 1 - 3 |
Derivatization Strategies and Structure Reactivity Relationships of 3 Chlorostilbene Analogues
Systematic Functionalization of the Stilbene (B7821643) Core
The ethylenic bridge is a key site for the functionalization of the 3-chlorostilbene core, with reactions often involving photochemical methods or additions across the double bond.
A primary method for core functionalization is the Mallory reaction , a photochemical oxidative cyclization that converts stilbenes into phenanthrenes. nih.govmdpi.comwikipedia.org When this compound is irradiated with UV light, typically in the presence of an oxidizing agent like iodine and oxygen, it first undergoes cis-trans isomerization. mdpi.comwikipedia.org The cis-isomer can then proceed through an intramolecular cyclization to form a dihydrophenanthrene intermediate, which is subsequently oxidized to yield a substituted phenanthrene (B1679779). wikipedia.org The presence and position of the chlorine atom can direct the cyclization pathway. For instance, in unsymmetrically substituted stilbenes, a chloro-group can block a potential cyclization path, thereby forcing the reaction to yield a specific isomer. mdpi.com
Another fundamental reaction for functionalizing the stilbene core is halogenation . The carbon-carbon double bond of this compound can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition. leah4sci.comwikipedia.org In this reaction, the electron-rich double bond attacks the halogen molecule, leading to the formation of a cyclic halonium ion intermediate (a bromonium or chloronium ion). wikipedia.orgorganicchemistrytutor.com This intermediate is then attacked by the resulting halide anion from the opposite face, resulting in an anti-addition product. leah4sci.comlibretexts.org This yields a vicinal dihalide, specifically 1,2-dihalo-1-(3-chlorophenyl)-2-phenylethane, effectively saturating the ethylenic bridge and providing a scaffold for further substitution reactions.
Synthesis and Reactivity of Substituted Phenyl Rings
The phenyl rings of this compound offer broad opportunities for derivatization, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction , are powerful tools for synthesizing substituted this compound analogues. rsc.orgbyjus.com For example, functionalized stilbenes can be prepared by coupling an appropriate aryl halide with a substituted styrene (B11656). beilstein-journals.org To introduce substituents onto the non-chlorinated phenyl ring of this compound, one could perform a Heck reaction between 3-chlorostyrene (B1584043) and a substituted aryl halide. Conversely, to add further substituents to the chlorinated ring, 1-chloro-3-vinylbenzene could be coupled with various functionalized aryl halides. These reactions typically exhibit high stereoselectivity, favoring the formation of the (E)-isomer (trans). byjus.com
An example of creating more complex analogues involves the synthesis of functionalized dienynes from a β-halo styrene derivative, demonstrating that functional groups like cyano or ester on the stilbene framework are well-tolerated in palladium-catalyzed reactions. rsc.org
Stereochemical Influences on Reactivity and Electronic Properties
The stereochemistry of this compound, specifically the distinction between the cis (Z) and trans (E) isomers, profoundly impacts its physical and chemical properties. numberanalytics.comfiveable.mewikipedia.org This difference arises from the restricted rotation around the central double bond, leading to distinct spatial arrangements of the phenyl rings. fiveable.memasterorganicchemistry.com
The trans-isomer is generally more stable due to reduced steric hindrance, allowing the phenyl rings to adopt a more planar conformation. hi.is The cis-isomer suffers from steric clash between the two rings, forcing them to twist out of planarity. hi.is This conformational difference has direct consequences on their electronic and spectroscopic properties.
Spectroscopic Properties: Conformational differences are evident in ¹H NMR and UV-Vis spectroscopy. hi.is In ¹H NMR spectra, the ethylenic protons of trans-chlorostilbenes typically appear at a lower field (higher ppm) compared to their cis counterparts. hi.is This is attributed to the greater planarity of the trans isomer, which maximizes the deshielding ring current effect from the aromatic rings. hi.is
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Ethylene Protons of Chlorostilbene Isomers Note: Data is illustrative of general trends observed in studies.
| Compound | Isomer | Ethylene Proton Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Chlorostilbene | trans | ~7.1 - 7.3 |
| cis | ~6.6 - 6.8 | |
| This compound | trans | ~7.0 - 7.2 |
| cis | ~6.5 - 6.7 | |
| 4-Chlorostilbene (B8714627) | trans | ~7.0 - 7.2 |
Reactivity: The stereochemistry is crucial for certain reactions. For instance, the photochemical cyclization in the Mallory reaction can only proceed from the cis-isomer, as this conformation brings the two phenyl rings into the required proximity for bond formation. wikipedia.org While reactions can often start with the more stable trans-isomer, the initial step under UV irradiation is a reversible isomerization to the cis form. wikipedia.orgchim.it The efficiency and quantum yield of this photochemical cis-trans isomerization are influenced by the substituents on the stilbene. researchgate.netcaltech.edu The process often involves triplet excited states, and the presence of the chlorine atom can affect the energy and lifetime of these states. caltech.edu
Comparative Studies with Other Halogenated Stilbenes (e.g., 4-Chlorostilbene, 2-Chlorostilbene)
Comparing this compound with its isomers, 2-chlorostilbene and 4-chlorostilbene, reveals how the position of the halogen atom influences reactivity and electronic properties. The primary differences stem from the interplay of inductive and resonance effects, as well as steric factors, which vary with the substitution pattern (ortho, meta, para).
Electronic Effects and Reactivity: The chlorine atom deactivates the aromatic ring towards electrophilic substitution in all three isomers compared to unsubstituted stilbene. msu.edu However, the degree of deactivation and the directing effects differ. In 4-chlorostilbene (para), the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect, which stabilizes intermediates for substitution at the ortho positions (relative to the chlorine). In 2-chlorostilbene (ortho), strong steric hindrance from the chlorine atom adjacent to the ethylenic bridge can impede reactions at both the double bond and the substituted ring. sci-hub.se The this compound (meta) isomer is unique in that the resonance effect of the chlorine does not extend to the ipso-carbon of the vinyl group, leading to different electronic communication between the substituent and the stilbene core.
In reactions where a positive charge develops on the stilbene moiety, such as in certain cation radical-mediated Diels-Alder reactions, the substituent's position is critical. A Hammett-Brown plot for such reactions shows a strong dependence on the electronic nature of the substituent. psu.edu Studies on the reactivity of substituted stilbenes have shown that electron-donating groups accelerate the reaction, while electron-withdrawing groups like chlorine slow it down. psu.edu For example, in aminium salt-catalyzed reactions, the rate of reaction for 4-chlorostilbene is measurably different from that of 4-methylstilbene, reflecting their opposing electronic effects. psu.edu
Photochemical Reactivity: The position of the chlorine atom also affects photochemical outcomes. In the Mallory photocyclization, the yields of the resulting phenanthrenes can vary between isomers. For example, the photocyclization of o-chlorostilbene (B168030) to 1-chlorophenanthrene (B3156495) has been reported with different yields compared to the cyclization of m-chlorostilbene to 2- or 4-chlorophenanthrene. sci-hub.se The ortho-isomer often gives lower yields, potentially due to steric hindrance during the cyclization step. sci-hub.se
Table 2: Comparative Reactivity and Properties of Chlorostilbene Isomers Note: This table summarizes general comparative findings from various studies.
| Property | 2-Chlorostilbene (ortho) | This compound (meta) | 4-Chlorostilbene (para) |
|---|---|---|---|
| Steric Hindrance | High (near ethylenic bridge) | Low | Low |
| Electronic Effect at Vinyl Group | Inductive and resonance effects are pronounced, but sterically hindered. | Primarily inductive effect influences the vinyl group. | Inductive and resonance effects are balanced. |
| Reactivity in Electrophilic Substitution | Deactivated; sterically hindered at positions adjacent to Cl. | Deactivated; directs ortho/para to Cl. | Deactivated; directs ortho to Cl. |
| Photocyclization (Mallory Reaction) Yield | Generally lower yields reported. sci-hub.se | Moderate to good yields. | Moderate to good yields. sci-hub.se |
Advanced Applications and Role in Chemical Research
3-Chlorostilbene as a Building Block in Complex Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its utility stems from the reactivity of the stilbene (B7821643) backbone and the influence of the chlorine substituent on its chemical transformations.
Precursor to Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes)
The photochemical cyclization of stilbene derivatives is a well-established method for the synthesis of phenanthrenes, a class of polycyclic aromatic hydrocarbons (PAHs). This reaction, often referred to as the Mallory photocyclization, proceeds through an excited state of the stilbene molecule, leading to the formation of a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene (B1679779).
In the case of substituted stilbenes, such as this compound, the position of the substituent can influence the regioselectivity of the cyclization, potentially leading to a mixture of isomeric phenanthrene products. While stilbenes with substituents at the ortho or para positions often yield phenanthrenes in good yields, meta-substituted stilbenes can result in mixtures of regioisomers that are challenging to separate. The presence of a chlorine atom, as in this compound, can participate in the reaction pathway. For instance, the photocyclization of some 2-chlorostilbenes can proceed via a non-oxidative pathway involving the elimination of hydrogen chloride to yield the corresponding phenanthrene.
The synthesis of PAHs is of significant interest due to their applications in materials science and their presence in environmental contexts. The development of new synthetic strategies for these compounds, including those utilizing precursors like this compound, remains an active area of research.
Table 1: Examples of Substituted Stilbenes in Phenanthrene Synthesis
| Stilbene Derivative | Substituent Position(s) | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| 2-Chlorostilbene | ortho | Non-oxidative photocyclization | Dehydrochlorination to form phenanthrene | |
| 3,4-Dihalo-styrylnaphthalenes | meta, para | Oxidative photocyclization | Mixture of regioisomeric products | |
| 2-Iodostilbenes | ortho | Non-oxidative photocyclization | Regiospecific formation of phenanthrenes | |
| 3'-Acetoxy-3,5-dimethoxystilbene | meta, meta' | Oxidative photocyclization | Equal amounts of isomeric phenanthrenes |
This table is for illustrative purposes and may not be exhaustive.
Intermediate in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a vast and important class of organic molecules with wide-ranging applications, particularly in medicinal chemistry. The synthesis of these compounds often involves the use of versatile starting materials that can undergo various cyclization and condensation reactions.
While direct examples of this compound being used as an intermediate in the synthesis of a broad range of heterocyclic compounds are not extensively detailed in the provided search results, the reactivity of the stilbene core and the presence of the chloro-substituent suggest its potential in this area. Halogenated organic compounds are significant in synthetic chemistry as they can be modified to create various functional groups. For instance, the double bond of the stilbene can be a site for cycloaddition reactions, and the chloro group can potentially be displaced or participate in coupling reactions to form heterocyclic rings.
For example, the synthesis of some heterocyclic systems involves the condensation of starting materials containing reactive functional groups. In principle, derivatives of this compound could be functionalized to incorporate moieties that can participate in intramolecular cyclizations to form heterocyclic rings. The synthesis of various heterocyclic compounds, such as imidazoles, thiophenes, and pyrroles, often relies on building blocks that can be constructed through multi-step synthetic sequences.
Integration into Advanced Material Science Studies
The unique electronic and photophysical properties of stilbene derivatives make them attractive candidates for investigation in materials science. Their rigid structure, combined with the ability to tune their properties through substitution, allows for the design of molecules with specific functions.
Design Principles for Optoelectronic Properties (e.g., NLO properties)
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The design of these materials often focuses on creating molecules with a large hyperpolarizability, which is a measure of the nonlinear response. A common strategy is to create "push-pull" systems, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.
The study of third-order NLO properties of various materials, including perovskites and phthalocyanines, highlights the importance of understanding the relationship between molecular structure and nonlinear absorption and refraction. While specific data on the NLO properties of this compound is not provided in the search results, the general principles of designing stilbene-based NLO materials suggest that the chloro-substituent would play a role in modulating these properties.
Table 2: Factors Influencing NLO Properties of Stilbene Derivatives
| Factor | Description | Impact on NLO Properties |
|---|---|---|
| Substituent Effects | Electron-donating or -withdrawing groups at different positions. | Modifies the molecular hyperpolarizability and overall NLO response. |
| Molecular Symmetry | Centrosymmetric vs. non-centrosymmetric crystal packing. | Non-centrosymmetric alignment is crucial for second-order NLO activity. |
| π-Conjugation Length | The extent of the conjugated system connecting donor and acceptor groups. | Longer conjugation length can lead to enhanced NLO properties. |
| Polymorphism | The ability of a compound to exist in multiple crystalline forms. | Different polymorphs can exhibit vastly different NLO activities. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 3-Chlorostilbene
Traditional synthetic methodologies for stilbenes, such as the Wittig, Heck, and McMurry reactions, often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents. researchgate.netnih.gov The future of this compound synthesis lies in the adoption of green and sustainable chemistry principles. mdpi.comjddhs.com Research in this area should focus on several key strategies:
Catalysis: The development of more efficient and recyclable catalysts is paramount. This includes exploring earth-abundant metal catalysts as alternatives to precious metals like palladium in cross-coupling reactions. nih.gov Rhodium-catalyzed aerobic C-H activation, for instance, presents an atom-economical route to stilbenes that could be adapted for this compound. acs.org
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions like the Heck coupling in aqueous media, offering reduced reaction times and energy consumption. nih.gov Photocatalysis, using visible light to drive reactions, represents another frontier for creating the central double bond of the stilbene (B7821643) core under mild conditions.
Green Solvents and Conditions: A significant push will be towards replacing traditional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or natural deep eutectic solvents (NADES). mdpi.comnih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. acs.orgresearchgate.net Adapting cross-coupling reactions for the synthesis of this compound in flow systems could lead to more efficient and reproducible manufacturing processes. acs.org
| Synthesis Strategy | Potential Advantage | Relevant Reaction |
| Photocatalysis | Mild reaction conditions, use of visible light | C-C bond formation |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Mizoroki-Heck Coupling |
| Flow Chemistry | Enhanced control, scalability, safety | Suzuki, Heck, Sonogashira reactions |
| C-H Activation | Atom economy, reduced pre-functionalization | Aerobic Alkenylation |
In-depth Studies of Under-explored Reactivity Modes
While the fundamental reactivity of the stilbene core is well-documented, the influence of the chlorine substituent at the 3-position opens avenues for more nuanced chemical exploration. Future research should pivot towards less common reaction pathways.
Selective C-H Functionalization: Beyond its role in the initial synthesis, the this compound scaffold possesses multiple C-H bonds on its two aromatic rings. Developing catalytic systems that can selectively functionalize one of these positions would provide rapid access to a diverse library of polysubstituted stilbenes with novel properties.
Photocyclization Reactions: The photocyclization of stilbenes to form phenanthrenes is a classic photochemical reaction. nih.gov However, the intermediates, trans-4a,4b-dihydrophenanthrenes, are typically unstable. nih.gov Investigating the photocyclization of this compound could reveal the electronic and steric effects of the chloro-substituent on the stability and reactivity of these fleeting intermediates. nih.gov
Cycloaddition Reactions: The electron-rich double bond of this compound could participate in various cycloaddition reactions. A systematic study of its reactivity in [2+2], [4+2], and other cycloadditions would expand its synthetic utility, creating complex polycyclic structures from a simple precursor.
Halogen-specific Reactivity: The chlorine atom itself is a reactive handle. While its use in cross-coupling is standard, exploring its role in directing metallation or participating in less common transformations could unlock novel synthetic pathways.
Advanced Time-Resolved Spectroscopic Investigations
The photoisomerization of stilbene is a cornerstone of photochemistry research. The introduction of a chlorine atom at the meta-position is expected to subtly alter the potential energy surfaces of the ground and excited states. Advanced spectroscopic techniques with femtosecond or even attosecond time resolution are crucial for dissecting these changes.
Transient Absorption Spectroscopy (TAS): Femtosecond TAS can track the evolution of the excited state populations from the initial Franck-Condon region through the isomerization process. researchgate.netresearchgate.netresearchgate.net Probing across a broad spectral range, from the UV to the near-IR, can help identify key intermediates, such as the twisted "phantom" singlet state, and measure their lifetimes with high precision. researchgate.net
Time-Resolved Photoelectron Spectroscopy (TRPES): TRPES provides a more direct window into the electronic and nuclear dynamics of the isomerization process. nih.gov By measuring the kinetic energy of photoelectrons ejected by a probe pulse, it can map the wave packet's journey along the reaction coordinate on the excited-state potential energy surface, providing crucial data to benchmark theoretical models. nih.gov
Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS is a powerful technique for obtaining structural information on transient species. nih.gov By applying FSRS to the photoisomerization of this compound, researchers could observe vibrational coherences and track changes in the bonding arrangement as the molecule twists, providing a frame-by-frame "movie" of the structural dynamics. nih.gov
These studies will clarify how the chloro-substituent impacts the excited-state lifetime, the quantum yield of isomerization, and the branching ratio between fluorescence and twisting, providing a more complete picture of this fundamental photochemical process. nih.gov
Machine Learning and AI Applications in this compound Chemistry
The increasing integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. arxiv.orgnih.gov For this compound, these computational tools offer several exciting future directions.
Retrosynthesis Prediction: ML models, particularly those based on neural networks and transformer architectures, can be trained on vast reaction databases to predict synthetic routes for a target molecule. illinois.edumicrosoft.comnih.gov Applying these tools to this compound and its derivatives could uncover novel and more efficient synthetic pathways that a human chemist might overlook. illinois.edumicrosoft.com
Reaction Optimization: AI algorithms can be used to optimize reaction conditions (e.g., catalyst loading, temperature, solvent) for the synthesis of this compound, leading to higher yields and purity while minimizing experimental effort.
Property Prediction: By training models on datasets of known molecules, ML can predict the physical, chemical, and photophysical properties of new or hypothetical this compound derivatives. researchgate.netmdpi.com This allows for the in silico screening of large virtual libraries to identify candidates with desired characteristics before committing to their synthesis.
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis | Predict optimal synthetic routes | Discovery of novel, efficient syntheses |
| Reaction Optimization | Maximize yield and minimize waste | Greener and more cost-effective production |
| Property Prediction | Screen virtual libraries for desired traits | Accelerated discovery of new functional molecules |
Design of Next-Generation Analogues for Specific Academic Probes
The stilbene scaffold is a privileged structure for the development of fluorescent probes due to its environmentally sensitive emission properties. acs.orgmdpi.com The introduction of a chlorine atom provides a vector for tuning these properties and for introducing further functionality.
Fluorescent Probes for Biological Systems: Stilbene derivatives have been successfully used to design fluorescent probes for detecting specific biological targets, such as amyloid fibrils associated with Alzheimer's disease and G-quadruplex DNA structures. nih.govdiva-portal.orgnih.gov Future work could involve synthesizing this compound analogues with additional functional groups (e.g., donors, acceptors, specific binding moieties) to create next-generation probes. mdpi.com The chlorine atom can be used to fine-tune the photophysical properties (e.g., emission wavelength, quantum yield, lifetime) and lipophilicity of the probe, enhancing its suitability for cellular imaging. nih.govnih.gov
Molecular Sensors: The fluorescence of stilbenes can be sensitive to local environmental factors like polarity and viscosity. By incorporating this compound into more complex molecular architectures, it may be possible to design sensors that report on specific chemical events or changes in their immediate surroundings through a measurable change in their fluorescence signal.
Building Blocks for Functional Materials: The defined geometry and optoelectronic properties of this compound make it an attractive building block for creating larger, conjugated systems for materials science applications. Its incorporation into polymers or dendrimers could lead to new materials with interesting photophysical or electronic properties. nih.gov
The design of these analogues will benefit from a synergistic approach, combining computational predictions of properties with targeted organic synthesis to create tools that can help answer fundamental questions in chemistry, biology, and materials science. nih.govacs.org
Q & A
Basic Research Questions
Q. What established methods are used to synthesize 3-Chlorostilbene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Heck coupling reaction is a common method, utilizing palladium catalysts (e.g., Pd(OAc)₂) with aryl halides and styrenes. Solvent choice (e.g., DMF or toluene), temperature (80–120°C), and base (e.g., triethylamine) significantly affect reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating high-purity products. Yield optimization requires monitoring reaction time and catalyst loading using TLC or HPLC .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and C spectra to confirm the chlorinated aromatic ring (δ ~6.5–7.5 ppm) and trans-alkene protons (J ≈ 16 Hz). Compare with literature data (e.g., NIST Chemistry WebBook) .
- IR : Identify C-Cl stretching vibrations (~550–650 cm⁻¹) and C=C stretches (~1600 cm⁻¹).
- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (m/z 214 for C₁₄H₁₁Cl) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous material regulations. Emergency procedures should reference Safety Data Sheets (SDS) for chlorinated aromatics, including first-aid measures for accidental exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Purity Verification : Perform elemental analysis (C, H, Cl) and compare with theoretical values. Use DSC for melting point validation.
- Solubility Studies : Conduct systematic trials in polar/aprotic solvents (e.g., DMSO, acetone) under controlled temperatures. Document crystal structure variations via X-ray diffraction to explain anomalies .
- Reference Standards : Cross-check data against peer-reviewed databases (e.g., NIST) and exclude non-GLP/non-OECD compliant studies .
Q. What experimental strategies optimize the regioselectivity of this compound derivatives in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) with ligands (e.g., SPhos) to enhance selectivity for para-substituted products.
- Computational Modeling : Use DFT calculations to predict transition-state energies and substituent effects on reaction pathways.
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or NMR to adjust reaction conditions .
Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Variable Selection : Modify substituents (e.g., nitro, hydroxyl groups) and assess bioactivity (e.g., IC₅₀ in cancer cell lines).
- Control Groups : Include positive (e.g., cisplatin) and negative controls (solvent-only) to validate assay reliability.
- Data Analysis : Apply ANOVA or non-linear regression to correlate structural features with activity, ensuring statistical power (n ≥ 3 replicates) .
Q. What methodologies address conflicting data on the photostability of this compound in environmental studies?
- Methodological Answer :
- Light Exposure Experiments : Use UV-Vis spectroscopy to track degradation under controlled wavelengths (e.g., 254 nm) and compare with literature.
- Degradation Product Analysis : Identify byproducts (e.g., chlorinated biphenyls) via GC-MS and assess toxicity using QSAR models.
- Meta-Analysis : Apply Klimisch scoring to prioritize studies with robust documentation (GLP/OECD compliance) and exclude "Not Reliable" datasets .
Methodological Considerations
- Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration) to enable replication .
- Ethical Reporting : Disclose conflicts of interest and cite foundational studies (e.g., Agilent Technologies’ SDS) to maintain transparency .
- Statistical Rigor : Use tools like R or Python for error analysis and report confidence intervals for key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
